molecular formula C11H13ClO2 B13303262 2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid

2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid

Cat. No.: B13303262
M. Wt: 212.67 g/mol
InChI Key: BIYGLVHSOGUEAP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid typically involves the reaction of 4-chloro-2-methylphenol with propanoic acid derivatives under specific conditions. One common method includes the use of Friedel-Crafts acylation, where 4-chloro-2-methylphenol reacts with propanoic acid in the presence of a catalyst such as aluminum chloride . Industrial production methods may involve multi-step processes to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Scientific Research Applications

2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a tool for studying enzyme interactions and metabolic pathways.

    Medicine: This compound is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: It is utilized in the production of herbicides and other agrochemicals

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it can mimic natural hormones or enzymes, leading to various physiological effects. For example, it may act as an auxin-like compound, promoting uncontrolled growth in plants, which is useful in herbicide applications .

Comparison with Similar Compounds

2-(4-Chloro-2-methylphenyl)-2-methylpropanoic acid is similar to other phenoxy acids such as:

    2,4-Dichlorophenoxyacetic acid (2,4-D): Known for its use as a herbicide.

    Mecoprop: Another herbicide with similar structural features.

    4-Chloro-2-methylphenoxyacetic acid (MCPA): Used in agriculture for weed control

Properties

Molecular Formula

C11H13ClO2

Molecular Weight

212.67 g/mol

IUPAC Name

2-(4-chloro-2-methylphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C11H13ClO2/c1-7-6-8(12)4-5-9(7)11(2,3)10(13)14/h4-6H,1-3H3,(H,13,14)

InChI Key

BIYGLVHSOGUEAP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(C)(C)C(=O)O

Origin of Product

United States

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